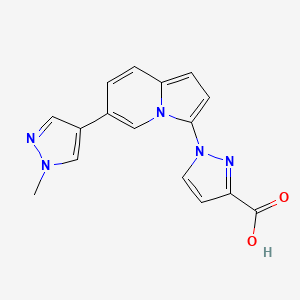

1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13671417

Molecular Formula: C16H13N5O2

Molecular Weight: 307.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N5O2 |

|---|---|

| Molecular Weight | 307.31 g/mol |

| IUPAC Name | 1-[6-(1-methylpyrazol-4-yl)indolizin-3-yl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H13N5O2/c1-19-9-12(8-17-19)11-2-3-13-4-5-15(20(13)10-11)21-7-6-14(18-21)16(22)23/h2-10H,1H3,(H,22,23) |

| Standard InChI Key | QKCGIHBPLYYJEI-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2 |

| Canonical SMILES | CN1C=C(C=N1)C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2 |

Introduction

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃N₅O₂ | |

| Molecular Weight | 307.31 g/mol | |

| CAS Number | Not explicitly listed | |

| VCID | VC13671417 | |

| Solubility | Limited in organic solvents | |

| Reactivity | Susceptible to oxidation/reduction |

Key structural features include:

-

Steric hindrance: The methyl group on the pyrazole ring and fused indolizin system influence binding affinity.

-

Electronic effects: The carboxylic acid group participates in hydrogen bonding, critical for receptor interactions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Hydrazine, acidic catalysts | Formation of indolizin core |

| Functionalization | Methylating agents (e.g., methyl iodide) | Pyrazole ring substitution |

| Oxidation | KMnO₄ or CrO₃ | Introduction of carboxylic acid |

Industrial-scale production may employ continuous flow reactors or green chemistry principles to optimize yield and reduce waste.

Biological Activity and Applications

This compound exhibits diverse pharmacological potential, primarily attributed to its heterocyclic scaffold:

Anticancer Activity

-

Target: Androgen receptors in prostate cancer cells.

-

Mechanism: Acts as a selective androgen receptor modulator (SARM), inhibiting cell proliferation in vitro.

-

Efficacy: Comparable to established drugs like bicalutamide, with IC₅₀ values in low micromolar ranges.

Anti-inflammatory Properties

-

Activity: Modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) via COX-2 inhibition.

-

Potential: Therapeutic candidate for chronic inflammatory diseases.

Antimicrobial Effects

-

Spectrum: Broad-spectrum activity against Gram-positive and Gram-negative bacteria.

-

Mechanism: Disruption of bacterial cell membranes via pyrazole-mediated interactions.

Mechanism of Action

The compound’s biological effects are governed by its interaction with biological targets:

Receptor Binding

-

Androgen receptors: The indolizin-pyrazole system mimics natural ligands, enabling receptor antagonism.

-

Enzyme inhibition: The carboxylic acid group facilitates binding to enzyme active sites (e.g., cyclooxygenase).

Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity | Example Modification |

|---|---|---|

| Methyl group (Pyrazole) | Enhances hydrophobic interactions | Removal reduces binding affinity |

| Carboxylic acid | Critical for solubility and H-bonding | Esterification decreases activity |

| Indolizin ring | Contributes to steric bulk and π-π stacking | Fusion with benzene improves stability |

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Difference | Biological Activity |

|---|---|---|---|

| Target compound | C₁₆H₁₃N₅O₂ | Indolizin-pyrazole fusion | SARM, anticancer, anti-inflammatory |

| 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid | C₁₂H₉N₃O₂ | Pyrazole at position 5 | Potential antimicrobial activity |

| 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | C₁₂H₈N₂O₂ | Indolizine-pyrazole linkage | Anticancer, antifungal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume